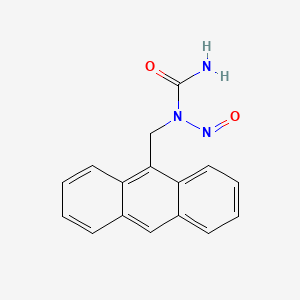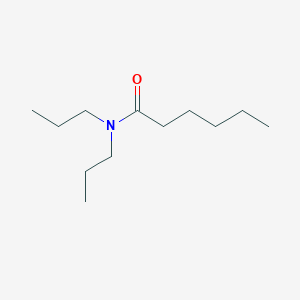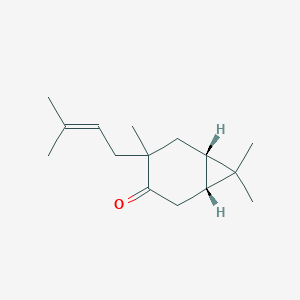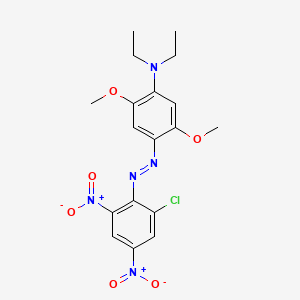
5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes:
Starting Materials: 4-Ethoxy-3,5-dimethoxybenzoic acid and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
Cyclization: The intermediate hydrazide undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic substituents, potentially leading to ring-opened products or reduced phenyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of reduced phenyl derivatives or ring-opened products.
Substitution: Halogenated or alkylated derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its potential to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of oxadiazoles are explored for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may serve as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethoxy and dimethoxy groups can enhance binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
5-Phenyl-1,3,4-oxadiazol-2(3H)-one: Lacks the ethoxy and dimethoxy substituents, leading to different reactivity and applications.
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one: Contains a single methoxy group, resulting in different chemical properties.
5-(4-Ethylphenyl)-1,3,4-oxadiazol-2(3H)-one: Substitution with an ethyl group instead of ethoxy and dimethoxy groups.
Uniqueness
The presence of both ethoxy and dimethoxy groups in 5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one imparts unique chemical properties, such as increased solubility and specific reactivity patterns. These features make it distinct from other oxadiazole derivatives and valuable for specialized applications in research and industry.
属性
CAS 编号 |
63698-54-4 |
|---|---|
分子式 |
C12H14N2O5 |
分子量 |
266.25 g/mol |
IUPAC 名称 |
5-(4-ethoxy-3,5-dimethoxyphenyl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C12H14N2O5/c1-4-18-10-8(16-2)5-7(6-9(10)17-3)11-13-14-12(15)19-11/h5-6H,4H2,1-3H3,(H,14,15) |
InChI 键 |
YDKNUBPLWLNUHK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1OC)C2=NNC(=O)O2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















